2-Methyl-3-pyrimidin-4-yl-propionic acid
Overview
Description
2-Methyl-3-pyrimidin-4-yl-propionic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Methyl-3-pyrimidin-4-yl-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with pyrimidine metabolism enzymes, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions are crucial for maintaining cellular nucleotide pools and ensuring proper DNA and RNA synthesis.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in nucleotide metabolism and cell cycle regulation . Additionally, it can alter cellular metabolism by impacting the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes involved in pyrimidine metabolism, either inhibiting or activating them . This binding can lead to changes in enzyme activity, affecting the overall metabolic flux of pyrimidine nucleotides. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in nucleotide metabolism and cell cycle progression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in nucleotide metabolism and potential toxic effects . Threshold effects have been observed, where a specific dosage range is required to elicit a noticeable biochemical response. Toxic or adverse effects at high doses include disruptions in nucleotide synthesis and potential cytotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its biochemical effects within cells.
Properties
IUPAC Name |
2-methyl-3-pyrimidin-4-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWIEAWILPSRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655117 | |
Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819850-15-2 | |
Record name | α-Methyl-4-pyrimidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=819850-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.